Cas no 5423-67-6 (1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol)
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol
- 1,2,3,4-TETRAHYDRO-BENZO[H]QUINOLIN-3-OL
- 3-hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline
- 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol
- 1H,2H,3H,4H-benzo[h]quinolin-3-ol
- MLS002638308
- 3-hydroxy-1,2,3,4-tetrahydrobenzo(h)quinoline
- NSC13233
- Benzo[h]quinolin-3-ol, 1,2,3,4-tetrahydro-
- Oprea1_792749
- WKJMQLMWPMZUQH-UHFFFAOYSA-N
- HMS3086J19
- HMS1748I11
- 7799AB
- SCHEMBL132457
- DTXSID401252939
- FT-0717979
- SMR001301101
- CHEMBL1868082
- AC-29268
- MFCD00507345
- Benzo[h]quinolin-3-ol,2,3,4-tetrahydro-
- 5423-67-6
- NS00044832
- 1,2,3,4-tetrahydrobenzo-h-quinolin-3-ol
- Z56943435
- W-105652
- SY066553
- 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol #
- EINECS 226-556-6
- WLZ3350
- 1,2,3,4-Tetrahydro-benzohquinolin-3-ol
- AKOS001042097
- W16763
- NSC 13233
- CS-0015222
- A830057
- AKOS016050411
- DS-3880
- AMY23152
- EN300-06275
- NSC-13233
- HY-D0900
- DB-080976
-
- MDL: MFCD00507345
- Inchi: 1S/C13H13NO/c15-11-7-10-6-5-9-3-1-2-4-12(9)13(10)14-8-11/h1-6,11,14-15H,7-8H2
- InChI Key: WKJMQLMWPMZUQH-UHFFFAOYSA-N
- SMILES: OC1CNC2C3C=CC=CC=3C=CC=2C1
Computed Properties
- Exact Mass: 199.10000
- Monoisotopic Mass: 199.099714
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
- XLogP3: 2.6
Experimental Properties
- Density: 1.219
- Boiling Point: 424.3°C at 760 mmHg
- Flash Point: 210.5°C
- Refractive Index: 1.672
- PSA: 32.26000
- LogP: 2.30670
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: 24/25
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VO163-1g |
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol |
5423-67-6 | 95+% | 1g |
754.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VO163-250mg |
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol |
5423-67-6 | 95+% | 250mg |
590CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VO163-5g |
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol |
5423-67-6 | 95+% | 5g |
4760CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VO163-100mg |
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol |
5423-67-6 | 95+% | 100mg |
321CNY | 2021-05-08 | |
| Alichem | A189006119-1g |
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol |
5423-67-6 | 95% | 1g |
$150.80 | 2023-09-01 | |
| Alichem | A189006119-5g |
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol |
5423-67-6 | 95% | 5g |
$467.64 | 2023-09-01 | |
| Alichem | A189006119-10g |
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol |
5423-67-6 | 95% | 10g |
$768.50 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21445-100mg |
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol |
5423-67-6 | 95% | 100mg |
¥62.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21445-250mg |
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol |
5423-67-6 | 95% | 250mg |
¥83.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21445-1g |
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol |
5423-67-6 | 95% | 1g |
¥195.0 | 2024-07-18 |
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol Suppliers
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol Related Literature
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Ali Kemal Yetisen,Muhammad Safwan Akram,Christopher R. Lowe Lab Chip 2013 13 2210
Additional information on 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol
Recent Advances in the Study of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol (CAS: 5423-67-6): A Promising Scaffold in Medicinal Chemistry
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol (CAS: 5423-67-6) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry. This scaffold is structurally related to tetrahydroquinoline derivatives, which are known for their diverse pharmacological activities. Recent studies have explored its synthesis, biological evaluation, and potential therapeutic uses, making it a subject of interest for researchers in the field of chemical biology and drug discovery.
The compound's unique structure, featuring a fused benzoquinoline system with a hydroxyl group at the 3-position, provides a versatile platform for chemical modifications. These modifications can lead to the development of novel bioactive molecules with enhanced properties. Recent literature highlights its role as a key intermediate in the synthesis of more complex molecules, as well as its direct biological activities, particularly in the context of central nervous system (CNS) disorders and anticancer research.
One of the most notable advancements in the study of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is its application in the design of kinase inhibitors. Kinases are critical targets in cancer therapy, and the scaffold's ability to interact with kinase active sites has been demonstrated in several studies. For instance, derivatives of this compound have shown inhibitory activity against specific kinases involved in tumor proliferation, suggesting its potential as a lead compound for anticancer drug development.
In addition to its anticancer potential, recent research has explored the neuroprotective effects of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol derivatives. Studies have indicated that certain analogs exhibit significant activity in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings are attributed to the compound's ability to modulate key pathways involved in neuronal survival and inflammation, making it a promising candidate for further investigation in CNS drug discovery.
The synthesis of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol and its derivatives has also seen notable progress. Recent methodologies have focused on improving yield, selectivity, and environmental sustainability. For example, catalytic asymmetric synthesis routes have been developed to produce enantiomerically pure forms of the compound, which are crucial for its application in chiral drug development. These advances not only enhance the practicality of large-scale production but also open new avenues for structure-activity relationship (SAR) studies.
Despite these promising developments, challenges remain in the optimization of 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further medicinal chemistry efforts. However, the scaffold's versatility and the growing body of research supporting its pharmacological potential underscore its value as a focal point in drug discovery.
In conclusion, 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol (CAS: 5423-67-6) represents a compelling scaffold in medicinal chemistry, with recent studies highlighting its diverse applications in oncology and neuroscience. Continued research into its synthesis, biological activities, and therapeutic potential is expected to yield valuable insights and novel drug candidates in the coming years.
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